Cas no 68014-58-4 (Benzenamine, 2,6-dimethyl-N-(2,4,6-trimethylphenyl)-)

Benzenamine, 2,6-dimethyl-N-(2,4,6-trimethylphenyl)- structure
68014-58-4 structure
Product Name:Benzenamine, 2,6-dimethyl-N-(2,4,6-trimethylphenyl)-
CAS No:68014-58-4
MF:C17H21N
MW:239.35534453392
CID:393815
PubChem ID:12467662
Update Time:2025-04-19

Benzenamine, 2,6-dimethyl-N-(2,4,6-trimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2,6-dimethyl-N-(2,4,6-trimethylphenyl)-
    • N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline
    • N-Mesityl-2,6-dimethylaniline
    • DTXSID70499427
    • SCHEMBL14168981
    • 68014-58-4
    • Inchi: 1S/C17H21N/c1-11-9-14(4)17(15(5)10-11)18-16-12(2)7-6-8-13(16)3/h6-10,18H,1-5H3
    • InChI Key: NLXYMNARXOOBEW-UHFFFAOYSA-N
    • SMILES: N(C1C(C)=CC=CC=1C)C1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 239.167399674g/mol
  • Monoisotopic Mass: 239.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 12Ų
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